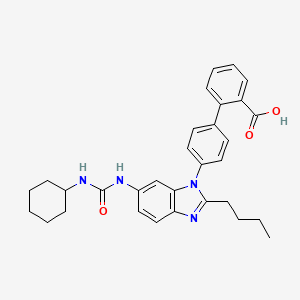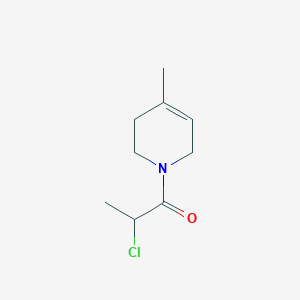
2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI): is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloro-oxopropyl group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) typically involves the reaction of pyridine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Reduction Reactions: Hydroxylated pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials, catalysts, and ligands for chemical reactions .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a model compound to investigate the interactions of pyridine-based molecules with enzymes, receptors, and other biomolecules .
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) involves its interaction with specific molecular targets. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4,5-dimethyl- (9CI): This compound has an additional methyl group on the pyridine ring, which can affect its reactivity and properties.
Pyrrolidine, 1-(2-chloro-1-oxopropyl)- (9CI): This compound has a pyrrolidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is unique due to its specific substitution pattern on the pyridine ring. The presence of the chloro-oxopropyl group imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
54152-09-9 |
|---|---|
Molekularformel |
C9H14ClNO |
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
2-chloro-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14ClNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h3,8H,4-6H2,1-2H3 |
InChI-Schlüssel |
DPAUZDMKVYXFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN(CC1)C(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
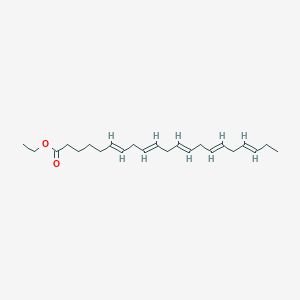

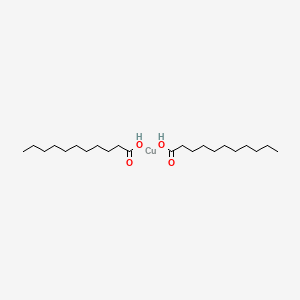
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)

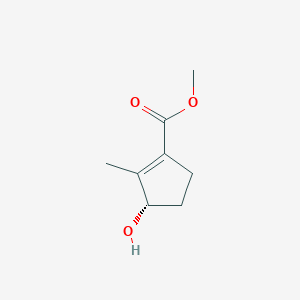
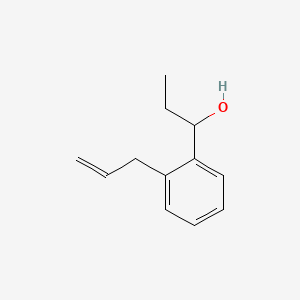
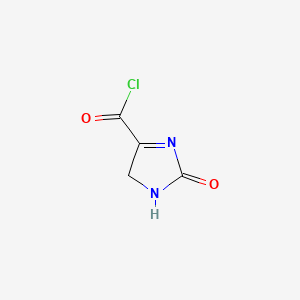
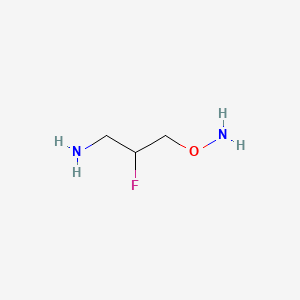

![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
